Chromotrop 2B

Übersicht

Beschreibung

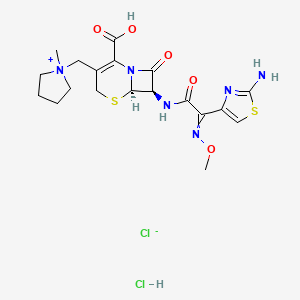

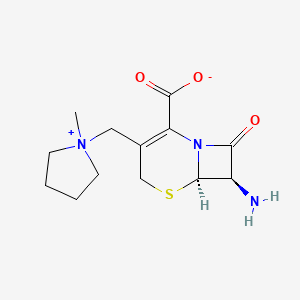

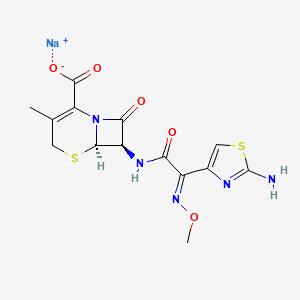

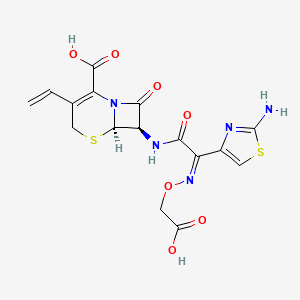

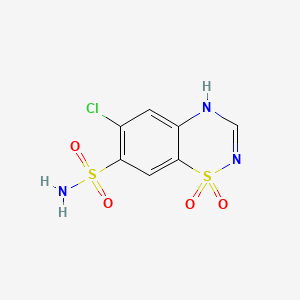

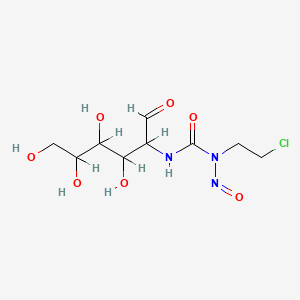

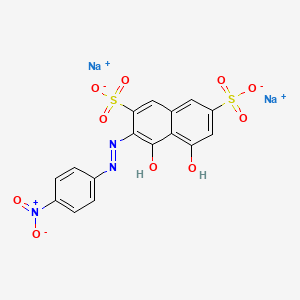

Chromotrope 2B, also known as 2-(4-Nitrophenylazo)chromotropic acid disodium salt or Acid Red 176, is a synthetic azo dye. It is primarily used as a staining reagent in microscopy due to its vibrant color properties. The compound has the molecular formula C16H9N3Na2O10S2 and a molecular weight of 513.37 g/mol .

Wissenschaftliche Forschungsanwendungen

Chromotrope 2B has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Chromotrope 2B, also known as 2-(4-Nitrophenylazo)chromotropic acid disodium salt, is primarily used in the determination of various metals such as boric acid, borates, germanium, cobalt, nickel, copper, and rare earth metals . It is also used in the spectrophotometric determination of cephalosporins .

Mode of Action

Chromotrope 2B interacts with its targets to produce a highly colored radical anion . This interaction is crucial for its use in spectrophotometric determinations. In addition, Chromotrope 2B has been studied for its interaction with proteins, particularly serum albumin .

Biochemical Pathways

It has been found to reduce reactive oxygen species (ros) in mesenchymal stem cells (mscs), which are known to accumulate with advancing age and accelerate cellular senescence and cell death . This suggests that Chromotrope 2B may influence oxidative stress pathways.

Pharmacokinetics

Its solubility in water is known to be 10 mg/ml , which could influence its bioavailability.

Result of Action

Chromotrope 2B has been found to decrease ROS generation in both young and old MSCs . This antioxidant effect could potentially enhance the regenerative potential of these cells, making Chromotrope 2B a valuable resource for future cell-based therapeutics .

Action Environment

It is known that factors such as the age of stem cells can impact the effectiveness of chromotrope 2b in reducing ros

Biochemische Analyse

Biochemical Properties

Chromotrope 2B plays a significant role in biochemical reactions, particularly in the determination of boric acid, borates, germanium, cobalt, nickel, copper, and rare earth metals . It interacts with various enzymes and proteins, forming highly colored radical anions during spectrophotometric analysis. For instance, Chromotrope 2B is used in the spectrophotometric determination of cephalosporins, where it forms a highly colored radical anion . This interaction is crucial for the accurate quantification of these compounds in pharmaceutical products.

Cellular Effects

Chromotrope 2B has been shown to reduce oxidative stress in murine bone marrow-derived mesenchymal stem cells . It decreases the generation of reactive oxygen species (ROS) in both young and old mesenchymal stem cells, thereby enhancing their regenerative potential . This reduction in ROS content helps in maintaining cellular function and preventing cellular senescence and cell death.

Molecular Mechanism

At the molecular level, Chromotrope 2B exerts its effects through the formation of highly colored radical anions during spectrophotometric analysis . This interaction involves the binding of Chromotrope 2B to specific biomolecules, leading to changes in their optical properties. Additionally, Chromotrope 2B has been shown to influence gene expression related to oxidative stress and telomere maintenance in mesenchymal stem cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Chromotrope 2B exhibits stability and reliability as a staining reagent for microscopy applications . Its disodium salt formulation enhances solubility and ensures stability over time . Long-term studies have shown that Chromotrope 2B maintains its staining properties and effectiveness in various experimental protocols .

Metabolic Pathways

Chromotrope 2B is involved in metabolic pathways related to the determination of boric acid, borates, and other metals . It interacts with enzymes and cofactors to form highly colored radical anions, which are crucial for the accurate quantification of these compounds . These interactions can affect metabolic flux and metabolite levels in the cells.

Transport and Distribution

Chromotrope 2B is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins . Its disodium salt formulation enhances its solubility and distribution, ensuring effective localization and accumulation in target tissues .

Subcellular Localization

Chromotrope 2B exhibits subcellular localization properties that are essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its effectiveness as a staining reagent in microscopy applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

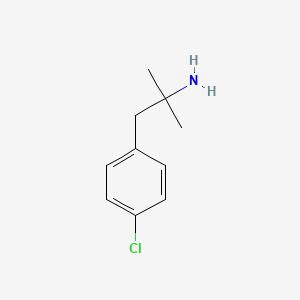

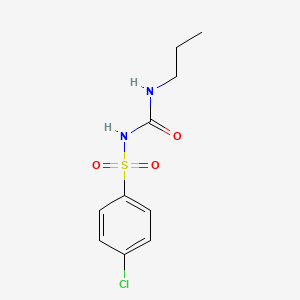

Chromotrope 2B is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form a diazonium salt. This intermediate is then coupled with chromotropic acid disodium salt under acidic conditions to yield Chromotrope 2B .

Industrial Production Methods

In industrial settings, the synthesis of Chromotrope 2B involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization and dried to obtain the final crystalline powder .

Analyse Chemischer Reaktionen

Types of Reactions

Chromotrope 2B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

Substitution: The sulfonic acid groups in Chromotrope 2B can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Reagents like sodium hydroxide and other bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Various oxidized derivatives of Chromotrope 2B.

Reduction: Aromatic amines such as 4-nitroaniline.

Substitution: Substituted derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Chromotrope 2B is often compared with other azo dyes and chromotropic acid derivatives:

Chromotrope 2R: Similar in structure and used in similar applications but differs in its specific staining properties.

Acid Red 87: Another azo dye with different spectral properties and applications.

Methyl Orange: A commonly used pH indicator with a different azo structure and application spectrum.

Chromotrope 2B stands out due to its high solubility in water, stability, and versatility in various analytical and staining applications .

Eigenschaften

CAS-Nummer |

548-80-1 |

|---|---|

Molekularformel |

C16H11N3NaO10S2 |

Molekulargewicht |

492.4 g/mol |

IUPAC-Name |

disodium;4,5-dihydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H11N3O10S2.Na/c20-12-7-11(30(24,25)26)5-8-6-13(31(27,28)29)15(16(21)14(8)12)18-17-9-1-3-10(4-2-9)19(22)23;/h1-7,20-21H,(H,24,25,26)(H,27,28,29); |

InChI-Schlüssel |

COMHNGNAVSKQSI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[N+](=O)[O-].[Na] |

Aussehen |

Solid powder |

| 548-80-1 | |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Chromotrope 2B; Chromotrope-2B; Chromotrope2B; Chromotrope Red 4B; C.I. Acid Red 176; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Chromotrope 2B interact with proteins? What are the downstream effects?

A1: Chromotrope 2B forms a supermolecular complex with proteins in acidic solutions, such as a Britton-Robinson buffer at pH 3.0. [, ] This interaction leads to a decrease in the reduction peak current of Chromotrope 2B, which can be measured using linear sweep voltammetry. This phenomenon allows for the quantitative determination of protein concentration. [, ]

Q2: Can Chromotrope 2B be used to determine the concentration of specific proteins?

A2: Yes, research has shown that Chromotrope 2B can be used to determine the concentration of human serum albumin (HSA) in both buffer solutions and blood samples. [, ] The reduction peak current of Chromotrope 2B decreases linearly with increasing HSA concentration, enabling quantification. [, ] This method provides comparable results to the traditional Coomassie brilliant blue G-250 spectrophotometric method. [, ]

Q3: How does the interaction between Chromotrope 2B and proteins differ from its interaction with metal ions?

A3: While Chromotrope 2B forms a supermolecular complex with proteins, its interaction with metal ions leads to the formation of charge transfer complexes. [] These complexes exhibit distinct spectroscopic properties and are the basis for various analytical applications. []

Q4: What are some examples of metal ions that form complexes with Chromotrope 2B?

A4: Chromotrope 2B has been shown to form complexes with various metal ions, including but not limited to: Lanthanum (III), [, , ] Copper (II), [] Thorium (IV), [] Scandium, and Yttrium. [] These complexes exhibit different stability constants and spectroscopic properties, allowing for selective determination of these metals. [, , ]

Q5: Beyond protein and metal ion detection, what other applications does Chromotrope 2B have?

A5: Chromotrope 2B has been explored for its ability to preconcentrate metal ions like aluminum from aqueous solutions, facilitating their detection and analysis. [] Additionally, it has shown potential in removing both cationic radionuclides (e.g., 137Cs(I), 60Co(II), 152+154Eu(III)) and anionic pollutants (e.g., Chromotrope 2B itself) from simulated mixed radioactive process wastewater using organo-bentonite. []

Q6: Is Chromotrope 2B stable under various conditions?

A6: The stability of Chromotrope 2B-metal chelates has been studied under different temperatures and pH conditions. For example, the Lanthanum (III)-Chromotrope 2B chelate is stable between pH 5.0 and 12.5. [] The Thorium(Ke)2 chelate with Chromotrope 2B remains stable between pH 3.0 and 6.5 at temperatures ranging from 5 to 95°C. []

Q7: What analytical techniques are commonly used to study Chromotrope 2B and its interactions?

A7: Spectrophotometry is a widely employed technique to study Chromotrope 2B and its interactions. [, , , , , , , , , , ] This method utilizes the characteristic absorption spectra of Chromotrope 2B and its complexes with proteins or metal ions to determine concentrations and study complex formation. [, , , , , , , , , , ] Electrochemical techniques like linear sweep voltammetry are also valuable for investigating Chromotrope 2B's interactions with proteins. [, ]

Q8: What are the limitations of using Chromotrope 2B in analytical applications?

A8: While Chromotrope 2B offers advantages in analytical applications, it's crucial to consider potential interferences. Certain ions might interfere with the analysis, impacting accuracy. [, ] Researchers often optimize experimental conditions and explore pre-treatment methods to minimize such interferences. []

Q9: How does the structure of Chromotrope 2B contribute to its properties and applications?

A9: The presence of the azo group (-N=N-) and the lone pair of electrons on the nitro group (-NO2) in Chromotrope 2B contributes to its color and its ability to form complexes with metal ions. [] The extended conjugation in its structure, influenced by these functional groups, enhances the color intensity of the charge transfer complexes formed. []

Q10: Have there been any studies on modifying the structure of Chromotrope 2B?

A10: While research primarily focuses on Chromotrope 2B itself, some studies have explored the use of structurally related compounds. For instance, researchers investigated the effects of Trypan Blue and related compounds, structurally similar to Chromotrope 2B, on the production and activity of Streptolysin S, a bacterial toxin. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.